molecular formula C45H62N4O11 B604943 25-Desacetylrifapentine CAS No. 79039-56-8

25-Desacetylrifapentine

Número de catálogo: B604943
Número CAS: 79039-56-8
Peso molecular: 835.0 g/mol
Clave InChI: LPUNEQQTZOWCNO-WHXRYXKQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La 25-desacetilrifapentina es un derivado de la rifapentina, que a su vez es un antibiótico semisintético perteneciente a la clase de las rifamicinas. La rifapentina se utiliza principalmente para el tratamiento de la tuberculosis (TB) y está estructuralmente relacionada con la rifampicina. El nombre químico del compuesto es 3-[[4-(ciclopentil-1-piperazinil)imino]metil]rifamicina . Su fórmula molecular es C₄₇H₆₄N₄O₁₂ , con un peso molecular aproximado de 877,04 g/mol .

Métodos De Preparación

Las rutas sintéticas para la 25-desacetilrifapentina implican modificaciones a la rifapentina. Desafortunadamente, los detalles específicos sobre su síntesis no están ampliamente disponibles en la literatura. Los métodos de producción industrial probablemente involucren transformaciones químicas de la rifapentina para producir el compuesto deseado.

Análisis De Reacciones Químicas

La 25-desacetilrifapentina puede sufrir diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones no están explícitamente documentados. Los productos principales formados a partir de estas reacciones dependerían del tipo de reacción específico y de los grupos funcionales involucrados.

Aplicaciones Científicas De Investigación

Pharmacological Properties and Mechanism of Action

25-Desacetylrifapentine exhibits significant antimicrobial activity against Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) ranges from 0.125 to 0.25 µg/ml against susceptible strains, indicating its potency as an antitubercular agent . The compound functions by inhibiting bacterial RNA synthesis, thereby disrupting the growth and replication of the bacteria.

Treatment of Latent Tuberculosis Infection (LTBI)

In clinical trials, particularly the PREVENT TB trial involving over 8,000 participants, this compound has been evaluated for its efficacy in treating LTBI when administered alongside isoniazid. This combination therapy demonstrated comparable efficacy to traditional regimens, such as the nine-month daily isoniazid treatment .

Shortened Treatment Regimens

The use of rifapentine and its metabolite allows for shortened treatment regimens for drug-susceptible TB. Studies indicate that a four-month regimen utilizing rifapentine can achieve similar outcomes to longer treatments, enhancing patient compliance and reducing healthcare costs .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for understanding its clinical effectiveness. Following oral administration of rifapentine, approximately 38% of the drug's activity is attributed to its metabolite .

Half-Life and Protein Binding

The elimination half-life of this compound is reported to be around 13-17 hours . It exhibits high protein binding (approximately 93% in healthy volunteers), influencing its distribution and efficacy in patients with TB .

Influence of Food on Bioavailability

Food intake significantly affects the bioavailability of rifapentine and its metabolite. A high-carbohydrate meal can increase plasma concentrations by 40-50%, which may enhance therapeutic outcomes .

Pediatric Studies

A pharmacokinetic study highlighted that children receiving rifapentine showed higher dose-normalized area under the curve (AUC) values compared to adults, necessitating adjustments in dosing strategies for this demographic .

Efficacy in HIV Co-Infected Patients

Research indicates that rifapentine remains effective in patients co-infected with HIV, although careful monitoring is required due to potential drug interactions . In one study, adverse events were comparable between patients treated with rifapentine and those on standard therapies.

Tables

ParameterRifapentineThis compound
Minimum Inhibitory Concentration0.03-0.06 µg/ml0.125-0.25 µg/ml
Elimination Half-Life16-17 hours13-17 hours
Protein Binding~98%~93%

Mecanismo De Acción

El mecanismo de acción de la 25-desacetilrifapentina probablemente refleje el de la rifapentina. Ambos compuestos inhiben la ARN polimerasa bacteriana, interrumpiendo la transcripción y conduciendo finalmente a la muerte celular bacteriana. Se necesitan más estudios para dilucidar los objetivos moleculares y las vías específicas.

Comparación Con Compuestos Similares

Si bien la información sobre compuestos similares es escasa, la singularidad de la 25-desacetilrifapentina radica en su modificación a partir de la rifapentina. Otros compuestos relacionados incluyen la rifampicina, la rifabutina y la propia rifapentina.

Actividad Biológica

25-Desacetylrifapentine (25-DARPT) is a microbiologically active metabolite of rifapentine, an antibiotic used primarily in the treatment of tuberculosis (TB). This compound has garnered attention due to its significant biological activity against Mycobacterium tuberculosis, the causative agent of TB. Understanding the pharmacokinetics, efficacy, and overall biological activity of 25-DARPT is essential for optimizing treatment regimens and improving patient outcomes.

Pharmacokinetics

25-DARPT is formed from rifapentine through hydrolysis by esterases. Both compounds account for the majority of the drug's pharmacological effects, with rifapentine contributing approximately 62% and 25-DARPT approximately 38% to the clinical activity against M. tuberculosis .

Key Pharmacokinetic Parameters

The pharmacokinetics of 25-DARPT has been characterized in various studies. The following table summarizes key pharmacokinetic parameters:

ParameterValue
Elimination Half-Life13-17 hours
Protein Binding93% in healthy volunteers
Mean AUC (Adults)551 µg*h/mL
Mean AUC (Children)720 µg*h/mL
Cmax (Children)884 µg*h/mL

Biological Activity Against Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) values for 25-DARPT against susceptible strains of M. tuberculosis range from 0.125 to 0.25 μg/mL . This indicates that 25-DARPT retains significant antibacterial activity, making it a crucial component in TB treatment protocols.

Comparative Efficacy

In a comparative study, the bactericidal effects of rifapentine and its metabolite were evaluated. The results indicated that both compounds exhibit potent activity against drug-susceptible M. tuberculosis isolates, with similar MIC values, suggesting that the metabolite maintains substantial efficacy .

Clinical Implications

The clinical implications of 25-DARPT are particularly relevant in the context of TB treatment regimens. Its pharmacokinetic profile suggests that it can be effectively utilized in combination therapies, particularly with isoniazid, without significant alterations in drug levels when co-administered .

Case Studies

Several clinical trials have investigated the role of 25-DARPT in TB therapy:

  • Trial NCT00023387 : This study focused on the intensive pharmacokinetics of rifapentine and its metabolite in patients undergoing treatment for TB. Results indicated that dosing adjustments based on patient demographics could optimize therapeutic outcomes.
  • Study on Pediatric Populations : A study observed that children exhibited higher AUC values for both rifapentine and 25-DARPT compared to adults when administered standard doses, highlighting the need for age-specific dosing strategies .

Propiedades

Número CAS

79039-56-8

Fórmula molecular

C45H62N4O11

Peso molecular

835.0 g/mol

Nombre IUPAC

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

InChI

InChI=1S/C45H62N4O11/c1-23-12-11-13-24(2)44(57)47-35-30(22-46-49-19-17-48(18-20-49)29-14-9-10-15-29)40(54)32-33(41(35)55)39(53)28(6)42-34(32)43(56)45(7,60-42)59-21-16-31(58-8)25(3)37(51)27(5)38(52)26(4)36(23)50/h11-13,16,21-23,25-27,29,31,36-38,50-55H,9-10,14-15,17-20H2,1-8H3,(H,47,57)/b12-11+,21-16+,24-13+,46-22+/t23-,25+,26+,27-,31-,36-,37+,38+,45-/m0/s1

Clave InChI

LPUNEQQTZOWCNO-WHXRYXKQSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

SMILES isomérico

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)\C

SMILES canónico

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

Apariencia

Solid powder

Pureza

>95% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

25-Desacetylrifapentine;  L-14583;  L 14583;  L14583; 

Origen del producto

United States
Customer
Q & A

Q1: How does food intake affect the pharmacokinetics of rifapentine and its metabolite, 25-desacetylrifapentine, in HIV-positive individuals?

A: The study ["Pharmacokinetics of Rifapentine in Subjects Seropositive for the Human Immunodeficiency Virus: a Phase I Study" []] investigated this very question. Researchers found that consuming rifapentine with a high-fat meal led to a 51% increase in rifapentine bioavailability compared to taking it on an empty stomach. This effect was also observed in a previous study involving healthy volunteers. While a high-fat meal does increase exposure to rifapentine, the infrequent dosing schedule used for tuberculosis treatment (typically once or twice weekly) makes significant accumulation unlikely [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.